molecular formula C17H13ClN2O2 B049453 Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- CAS No. 111223-87-1

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-

Cat. No. B049453
M. Wt: 312.7 g/mol
InChI Key: LLEWQOIOFBJPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of hydantoin, which is a heterocyclic organic compound. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, microbial growth, and inflammation.

Biochemical And Physiological Effects

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microbial cells, and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-. One potential direction is the study of the compound's potential as a therapeutic agent for various diseases, such as cancer, microbial infections, and inflammation. Another direction is the study of the compound's potential as a catalyst in various chemical reactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the compound's potential applications in various fields.

Synthesis Methods

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- is synthesized using a specific method. The synthesis involves the reaction of m-chloroaniline and m-methylbenzaldehyde in the presence of hydantoin and sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification.

Scientific Research Applications

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)- has various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. The compound has also been studied for its potential as a catalyst in various chemical reactions.

properties

CAS RN

111223-87-1

Product Name

Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)-

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-2-5-12(8-11)9-15-16(21)20(17(22)19-15)14-7-3-6-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9-

InChI Key

LLEWQOIOFBJPFD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

synonyms

(5Z)-3-(3-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione

Origin of Product

United States

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